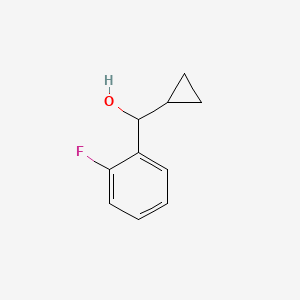

Cyclopropyl(2-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXZWEHGCLOGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropyl 2 Fluorophenyl Methanol and Analogous Structures

Direct Synthesis Approaches to Cyclopropyl(2-fluorophenyl)methanol

Direct synthesis pathways to Cyclopropyl(2-fluorophenyl)methanol typically involve the construction of the key carbon-carbon bond between the cyclopropyl (B3062369) and phenyl-bearing carbons, followed by the establishment of the alcohol functionality. These methods often begin with the synthesis of a ketone precursor, which is subsequently reduced.

Grignard reagents are pivotal in forming the bond between the cyclopropyl ring and the carbon destined to become the carbinol center. A common strategy involves the synthesis of the intermediate ketone, cyclopropyl-(2-fluorophenyl)methanone, via a Grignard reaction.

One documented approach involves the reaction of a Grignard reagent derived from 2-fluorobenzyl halide with a cyclopropane-containing electrophile. For instance, 2-fluorobenzyl magnesium bromide can be reacted with cyclopropanecarbonitrile. An alternative and potentially higher-yielding method utilizes the reaction of a 2-fluorobenzyl Grignard reagent with a cyclopropanecarboxylic acid dialkylamide, such as cyclopropanecarboxylic acid dimethylamide. This latter approach has been noted for its suitability for industrial-scale production, offering high purity and yield. The reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the ketone.

Another variation starts from o-fluorophenylacetic acid, which is first treated with a Grignard reagent like isopropyl magnesium bromide, and then reacted with a cyclopropyl methyl ester. This process also leads to the formation of the key ketone intermediate after hydrolysis, acidification, and decarboxylation.

Table 1: Grignard-based Synthesis of Cyclopropyl-(2-fluorophenyl)methanone

| Benzyl Precursor | Cyclopropyl Reagent | Solvent | Yield | Reference |

| 2-Fluorobenzyl chloride | Cyclopropanecarboxylic acid dimethylamide | Tetrahydrofuran | High | google.com |

| 2-Fluorobenzyl bromide | Cyclopropanecarbonitrile | Diethyl ether | Moderate (39%) | google.com |

| o-Fluorophenylacetic acid / Isopropyl magnesium bromide | Cyclopropyl methyl esters | Pyridine / Toluene (B28343) | High (74.6% for ketone) | brighton.ac.uk |

The final step in the direct synthesis of Cyclopropyl(2-fluorophenyl)methanol is the reduction of the corresponding ketone, cyclopropyl-(2-fluorophenyl)methanone. This transformation is a standard procedure in organic synthesis, effectively converting the carbonyl group into a secondary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity. masterorganicchemistry.comchemguide.co.uk It efficiently reduces aldehydes and ketones to alcohols while typically leaving other functional groups like esters and amides intact. masterorganicchemistry.com The reaction is commonly performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at moderate temperatures (0 °C to room temperature). harvard.edu The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the alcohol. rsc.org A single molecule of NaBH₄ can, in principle, reduce four molecules of the ketone. rsc.org

For analogous structures, other reducing agents can be employed. For example, a method for preparing 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol from its corresponding ester involves reduction with potassium borohydride (KBH₄) in the presence of magnesium chloride (MgCl₂), achieving high yields. google.com While more powerful, a reagent like lithium aluminum hydride (LiAlH₄) would also be effective but is less selective and requires anhydrous reaction conditions in solvents like diethyl ether or THF. harvard.edu

Table 2: Common Reagents for Ketone Reduction

| Reagent | Typical Solvent | Selectivity | Notes | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High (Ketones/Aldehydes) | Convenient, safe, tolerant of protic solvents. | masterorganicchemistry.comchemguide.co.ukharvard.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Low (Reduces most carbonyls) | Highly reactive, requires anhydrous conditions. | harvard.edu |

| Potassium Borohydride (KBH₄) / MgCl₂ | - | High | Used for reducing ester to alcohol in an analogous system. | google.com |

Cyclopropanation Reactions in Fluorinated Alcohol Synthesis

Instead of forming the cyclopropane-aryl bond directly, an alternative strategy involves constructing the cyclopropane (B1198618) ring onto a pre-existing molecule that already contains the fluorinated aryl group and a double bond at the appropriate position.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). harvard.edunih.gov This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. harvard.edu

A key feature of the Simmons-Smith reaction relevant to the synthesis of analogous structures is its susceptibility to directing effects. The presence of a Lewis basic group, such as a hydroxyl group in an allylic alcohol, can direct the cyclopropanation to the same face of the double bond. chemguide.co.uk For example, the cyclopropanation of an allylic alcohol like (E)-1-(2-fluorophenyl)prop-2-en-1-ol would be expected to proceed with the methylene (B1212753) group being added syn to the hydroxyl group, leading to a specific diastereomer of the cyclopropylmethanol (B32771) product.

Modifications to the classic Simmons-Smith conditions exist, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, often resulting in better yields. harvard.edunih.gov Enantioselective versions using chiral ligands have also been developed, which are crucial for producing chiral fluorinated cyclopropanes from fluoro-substituted allylic alcohols. researchgate.net

Transition metal catalysis offers a powerful and versatile alternative for cyclopropanation. masterorganicchemistry.com Catalysts based on rhodium, copper, palladium, and iron can decompose diazo compounds to generate metal carbenes, which then react with alkenes to form cyclopropanes. rsc.org

For instance, copper(I) triflate (CuOTf) has been shown to be an efficient catalyst for the cyclopropanation of alkenes with ethyl diazoacetate, particularly when conducted in fluorinated alcohol solvents. rsc.org Rhodium(III) catalysis has been employed for the diastereoselective cyclopropanation of allylic alcohols, reacting them with N-enoxyphthalimides to yield substituted cyclopropyl-ketones, which can then be reduced to the corresponding alcohols. rsc.org This method is notable as the pendent hydroxyl group of the allylic alcohol directs the diastereoselectivity of the cyclopropanation. rsc.org These catalytic systems provide access to a wide range of substituted and functionalized cyclopropanes that may be difficult to obtain through other methods. masterorganicchemistry.com

Stereoselective Synthesis of Cyclopropyl(2-fluorophenyl)methanol and Chiral Analogs

The synthesis of a single enantiomer or diastereomer of Cyclopropyl(2-fluorophenyl)methanol or its analogs requires stereocontrolled reactions. Chirality can be introduced either during the cyclopropanation step or during the reduction of the ketone precursor.

An effective strategy for enantioselective synthesis involves the cyclopropanation of a prochiral fluoro-substituted allylic alcohol using a chiral catalyst system. For example, the combination of a chiral dioxaborolane ligand with bis(iodomethyl)zinc (B12336892) allows for the cyclopropanation of various 2- and 3-fluoroallylic alcohols in high yields and with excellent enantioselectivities. researchgate.net This method provides direct access to structurally diverse chiral fluorocyclopropanes. researchgate.net

Alternatively, diastereoselective cyclopropanation can be achieved by leveraging the directing effect of a pre-existing chiral center, often the hydroxyl group in an allylic alcohol, as seen in Simmons-Smith and some transition metal-catalyzed reactions. chemguide.co.ukrsc.org

If the synthesis proceeds via the ketone intermediate, cyclopropyl-(2-fluorophenyl)methanone, a stereoselective reduction can be employed to create the chiral alcohol center. While a simple NaBH₄ reduction of an unsymmetrical ketone produces a racemic mixture, chiral reducing agents or catalysts can favor the formation of one enantiomer over the other.

Furthermore, conceptually novel approaches, such as a 1,2-chirality transfer, have been described for the stereoselective synthesis of cyclopropanes, demonstrating the ongoing innovation in accessing enantiomerically enriched cyclopropane derivatives. nih.gov

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Key Reagents/Features | Stereocontrol | Target | Reference |

| Enantioselective Cyclopropanation | Chiral Dioxaborolane Ligand, Zn(CH₂I)₂ | Enantioselective | Chiral Fluorocyclopropanes | researchgate.net |

| Diastereoselective Cyclopropanation | Allylic alcohol directing group, Rh(III) catalyst | Diastereoselective | Substituted Cyclopropyl-ketones | rsc.org |

| Stereoselective Reduction | Chiral reducing agents/catalysts | Enantioselective | Chiral Alcohols | - |

| 1,2-Chirality Transfer | Photochemical H-abstraction/elimination | Enantioselective | Enantioenriched Cyclopropanes | nih.gov |

Enantioselective Approaches for Carbinol Synthesis

Achieving high enantioselectivity in the synthesis of cyclopropyl carbinols is crucial for the preparation of chiral molecules. One-pot tandem reactions have emerged as a highly effective strategy. nih.gov These methods often begin with an enantioselective carbon-carbon bond formation to create a chiral allylic alkoxide, which then directs a subsequent cyclopropanation step. nih.gov

A prominent approach involves the asymmetric addition of an organozinc reagent to an α,β-unsaturated aldehyde. wikipedia.org For instance, the addition of alkylzinc or divinylzinc (B3045688) reagents to aldehydes in the presence of a chiral catalyst, such as (−)-MIB ((3-exo-morpholino)isoborneol), generates a chiral allylic zinc alkoxide. This intermediate can then be treated in situ with a zinc carbenoid (e.g., from diiodomethane and diethylzinc) to yield highly enantioenriched cyclopropyl alcohols. nih.govwikipedia.org

Another effective method is the asymmetric Simmons-Smith cyclopropanation of allylic alcohols. ekb.eg This reaction can be rendered enantioselective by using a chiral ligand, such as a dioxaborolane, in conjunction with the zinc carbenoid. This approach has proven successful for the synthesis of various fluorinated cyclopropyl methanols, tolerating a range of substituents on the alkene. ekb.eg Furthermore, biocatalysis offers a green and highly selective alternative. Engineered myoglobin (B1173299) has been used to catalyze the asymmetric cyclopropanation of olefins using a diazo reagent as a carbene source, affording trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity (97-99.9% de and ee). organic-chemistry.org

Table 1: Comparison of Enantioselective Methods for Cyclopropyl Carbinol Synthesis

| Method | Key Reagents | Catalyst/Ligand | Key Features | Ref. |

|---|---|---|---|---|

| Tandem Addition/Cyclopropanation | Dialkylzinc, Enals, CH₂I₂/Et₂Zn | (-)-MIB (a camphor-derived amino alcohol) | One-pot procedure; forms three C-C bonds with high stereoselectivity. | nih.gov, wikipedia.org |

| Asymmetric Simmons-Smith | Allylic Alcohols, CH₂I₂/Et₂Zn | Chiral Dioxaborolane | Effective for fluoro-substituted allylic alcohols; excellent enantioselectivity (>94% es). | ekb.eg |

Diastereoselective Control in Cyclopropyl-Containing Alcohol Formation

Diastereoselective control is critical when multiple stereocenters are formed during the synthesis of substituted cyclopropyl alcohols. The rigidity of the cyclopropane ring and the influence of nearby functional groups are key to achieving high selectivity. nih.gov

A powerful strategy is substrate-directed synthesis, where a functional group within the starting material guides the stereochemical outcome. In the formation of cyclopropyl alcohols from allylic or alkenyl cyclopropyl carbinol precursors, the hydroxyl group can act as a directing group in Simmons-Smith cyclopropanation. nih.govwikipedia.org The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond, resulting in a specific diastereomer. This approach has been used to produce densely substituted bicyclopropanes and cyclopropyl oxiranes as single diastereomers. nih.gov

The tandem reaction sequences mentioned previously also exhibit excellent diastereocontrol. nih.govwikipedia.org After the initial enantioselective addition to form the allylic zinc alkoxide, the subsequent intramolecular delivery of the carbenoid is highly diastereoselective, controlled by the stereochemistry of the newly formed alkoxide center. nih.gov This method allows for the creation of up to four contiguous stereocenters with high precision. wikipedia.org By choosing the geometry of the starting alkene (E or Z) and the specific reaction pathway, chemists can selectively synthesize different diastereomers (e.g., syn or anti products). nih.gov

Ultrasound Promoted Stereoselective Synthesis of Related Structures

The use of ultrasound, known as sonochemistry, offers a potent method for accelerating chemical reactions, particularly those involving metals and solid reagents. ekb.eg In the context of cyclopropane synthesis, ultrasound is particularly effective for the Simmons-Smith reaction and its variants. organic-chemistry.org

Ultrasonic irradiation enhances the formation of the active organozinc carbenoid species from zinc metal and diiodomethane. ekb.egorganic-chemistry.org This is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process creates localized "hot spots" with extremely high temperatures and pressures, and it cleans and activates the surface of the zinc metal, thereby increasing the reaction rate. ekb.eg

While the primary benefit of ultrasonication in the Simmons-Smith reaction is rate enhancement, it proceeds within the established mechanistic framework that allows for stereocontrol. organic-chemistry.org For allylic alcohols, the reaction remains diastereoselective due to the directing effect of the hydroxyl group, which complexes with the sonochemically-generated organozinc reagent to guide the cyclopropanation. organic-chemistry.org Therefore, ultrasound can be used to improve the efficiency of stereoselective cyclopropanations, leading to high yields in shorter reaction times under mild conditions, which aligns with the principles of green chemistry. ekb.egnumberanalytics.com For example, various ultrasound-assisted syntheses of biologically active heterocyclic compounds have been shown to proceed significantly faster and in higher yields compared to silent (non-ultrasound) conditions. nih.gov

Optimized and Scalable Synthetic Processes

Moving from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and cost-effective processes. For cyclopropyl(2-fluorophenyl)methanol and related structures, this involves implementing continuous flow technologies and adhering to green chemistry principles.

Continuous Flow and Industrial Scale Preparations

Continuous flow chemistry is increasingly being adopted for the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs) due to its advantages in safety, consistency, and scalability. pitt.edu Instead of large-volume batch reactors, reactants are pumped through a network of tubes and modules where the reaction occurs.

This methodology has been applied to the synthesis of related cyclopropyl structures. One approach utilizes a packed-bed reactor filled with a solid, reusable catalyst. For the synthesis of arylthio-cyclopropyl carbonyl compounds, a continuous flow system using the acid resin Amberlyst-35 as a catalyst was developed, allowing for multigram, scalable synthesis under mild conditions. This setup enables easy separation of the product from the catalyst, which remains in the reactor for subsequent runs.

For more complex, multi-step syntheses, continuous operation can be designed where the output of one reaction step is directly fed into the next without intermediate purification. A patent for a related quinoline (B57606) derivative describes a two-step process—cyclization followed by reduction with potassium borohydride and magnesium chloride—that can be operated continuously, simplifying the workflow and making it more suitable for industrial production. Such "telescoped" reactions significantly improve efficiency and reduce waste.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale | Limited by reactor volume; scaling up is complex. | Scaled by running for longer times; "numbering-up" by adding parallel reactors. |

| Safety | Large volumes of reagents pose higher risks; poor heat transfer. | Small reaction volumes at any given time; excellent heat transfer and control. |

| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to precise control of parameters. |

| Efficiency | Often involves multiple isolation and purification steps. | Enables "telescoped" reactions, reducing steps and waste. |

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The optimization of the synthesis of cyclopropyl(2-fluorophenyl)methanol and its analogs can be viewed through the lens of the 12 Principles of Green Chemistry.

Waste Prevention: One-pot and tandem reactions, such as the enantioselective synthesis of cyclopropyl alcohols, are inherently greener as they minimize the number of separation and purification steps, thus reducing solvent usage and waste generation. nih.govwikipedia.org Metrics like the E-factor (kg waste / kg product) are used to quantify the environmental impact, with lower values indicating a greener process.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The methods described heavily rely on catalysts, whether it's a chiral amino alcohol in zinc-mediated additions, a reusable acid resin in a flow reactor, or a biocatalyst like myoglobin. wikipedia.orgorganic-chemistry.org These approaches reduce waste and often allow for milder reaction conditions.

Less Hazardous Chemical Synthesis: Efforts are made to replace toxic reagents. For instance, developing routes that avoid highly toxic methylating agents or harsh stoichiometric acids in favor of catalytic alternatives improves the safety and environmental profile of a synthesis.

Use of Renewable Feedstocks & Safer Solvents: While not always explicit in the synthesis of this specific target, a green chemistry approach encourages the use of renewable starting materials and benign solvents like water or recoverable solvents like toluene where possible. The ideal, as stated by Sheldon's philosophy, is to use no solvent at all if feasible.

By integrating these principles, the synthesis of cyclopropyl(2-fluorophenyl)methanol can become more sustainable, cost-effective, and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For cyclopropyl(2-fluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for an unambiguous assignment of its complex structure.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of cyclopropyl(2-fluorophenyl)methanol reveals the number of different types of protons and their neighboring environments. The signals are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz), which indicate the strength of the interaction between neighboring protons.

Aromatic Protons: The four protons on the 2-fluorophenyl group are expected to appear in the aromatic region, typically between 7.0 and 7.6 ppm. Due to the fluorine substituent, these protons will exhibit complex splitting patterns (multiplets) arising from both proton-proton and proton-fluorine couplings.

Methine Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group is a methine proton. This signal is anticipated to appear as a doublet of doublets, or a more complex multiplet, due to coupling with the proton on the adjacent cyclopropyl (B3062369) carbon and potentially the hydroxyl proton. Its chemical shift would likely be in the range of 4.5 to 5.0 ppm.

Cyclopropyl Protons: The protons of the cyclopropyl group are diastereotopic and will therefore have distinct chemical shifts, typically in the upfield region of the spectrum (0.3-1.5 ppm). These protons will show complex splitting patterns due to geminal and vicinal couplings with each other and with the methine proton.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature. It may appear as a broad singlet or a more defined multiplet if it couples with the adjacent methine proton.

Table 1: Predicted ¹H NMR Data for Cyclopropyl(2-fluorophenyl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (H3, H4, H5, H6) | 7.0 - 7.6 | m | - |

| Methine (-CHOH) | 4.5 - 5.0 | m | - |

| Cyclopropyl (CH) | 1.2 - 1.5 | m | - |

| Cyclopropyl (CH₂) | 0.3 - 0.8 | m | - |

| Hydroxyl (-OH) | Variable | s (broad) or m | - |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The six carbons of the 2-fluorophenyl ring will resonate in the downfield region of the spectrum (typically 110-165 ppm). The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine.

Carbinol Carbon (-CHOH): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of 70-80 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region, typically between 5 and 20 ppm.

Table 2: Predicted ¹³C NMR Data for Cyclopropyl(2-fluorophenyl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-CHOH) | 130 - 135 |

| Aromatic (CH) | 115 - 130 |

| Carbinol (CHOH) | 70 - 80 |

| Cyclopropyl (CH) | 15 - 20 |

| Cyclopropyl (CH₂) | 5 - 15 |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing the fluorine atom in the molecule. For cyclopropyl(2-fluorophenyl)methanol, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, couplings to the ortho-protons on the aromatic ring will result in a multiplet, providing additional structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.eduorganicchemistrydata.org This would be crucial for tracing the connectivity within the aromatic ring and confirming the coupling between the methine proton and the cyclopropyl protons. sdsu.eduorganicchemistrydata.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This experiment would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. columbia.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl and methine groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring usually appear in the region of 1450-1600 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected in the range of 1000-1200 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is anticipated in the region of 1100-1300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for Cyclopropyl(2-fluorophenyl)methanol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1200 | Strong |

Raman Spectroscopy for Molecular Vibrations

No public-domain Raman spectra for Cyclopropyl(2-fluorophenyl)methanol are available. This analysis would typically involve identifying characteristic vibrational modes for the cyclopropyl ring, the fluorophenyl group, and the methanol (B129727) moiety, but without experimental data, no factual information can be presented.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published crystal structures for Cyclopropyl(2-fluorophenyl)methanol in crystallographic databases. Consequently, a detailed discussion of its solid-state molecular architecture is not possible.

Molecular Conformation and Crystal Packing Analysis

Without X-ray crystallography data, key details regarding the molecule's conformation, such as the dihedral angles between the cyclopropyl and phenyl rings, and information about how the molecules arrange themselves in a crystal lattice (crystal packing), remain unknown.

Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding)

An analysis of hydrogen bonding and other non-covalent interactions is dependent on crystallographic data. As this is unavailable, no factual description of the specific inter- and intramolecular forces governing the solid-state structure of Cyclopropyl(2-fluorophenyl)methanol can be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry optimization is a computational process used to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can calculate the equilibrium geometry of cyclopropyl(2-fluorophenyl)methanol. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Studies on structurally similar compounds have shown a good correlation between parameters calculated via DFT and those determined experimentally through techniques like X-ray crystallography researchgate.net. The optimized geometry is the foundation for all other computational analyses.

Table 1: Illustrative Geometric Parameters for Cyclopropyl(2-fluorophenyl)methanol (DFT/B3LYP) Note: These values are representative examples for illustrative purposes and may not reflect experimentally verified data.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (methanol) | 1.43 Å |

| O-H (methanol) | 0.96 Å | |

| C-F (fluorophenyl) | 1.35 Å | |

| C-C (cyclopropyl) | 1.51 Å | |

| Bond Angle | C-O-H (methanol) | 109.5° |

| F-C-C (fluorophenyl) | 118.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity youtube.com. Conversely, the LUMO acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com A small gap indicates that a molecule is more polarizable and reactive researchgate.net. Computational studies can precisely calculate these energy levels and the corresponding gap, offering predictive insight into the molecule's behavior in chemical reactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for Cyclopropyl(2-fluorophenyl)methanol Note: These values are representative examples for illustrative purposes.

| Orbital/Parameter | Energy (eV) | Description |

| HOMO | -6.78 | Highest Occupied Molecular Orbital; relates to nucleophilicity |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity |

| HOMO-LUMO Gap | 4.83 | Energy difference; indicates kinetic stability and reactivity |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting sites susceptible to nucleophilic and electrophilic attack. researchgate.net The MESP is mapped onto the molecule's electron density surface using a color scale.

Typically, regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack, are colored red or yellow. researchgate.netnih.gov In cyclopropyl(2-fluorophenyl)methanol, these areas would be concentrated around the electronegative oxygen and fluorine atoms. Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue. researchgate.net This positive potential would likely be found around the hydrogen atom of the hydroxyl group. Green areas represent neutral potential. nih.gov MESP analysis provides a clear, intuitive guide to a molecule's reactive sites. uni-muenchen.de

Mechanistic Probing via Computational Methods

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a detailed understanding of reaction mechanisms.

Computational methods can map the entire pathway of a chemical reaction, from reactants to products. This involves identifying all stable intermediates and, most importantly, characterizing the transition states that connect them. A transition state is a specific molecular configuration along the reaction coordinate that represents the highest potential energy point, or the "peak" of the energy barrier that must be overcome for the reaction to proceed. Theoretical investigations can determine the geometry and energetic properties of these fleeting structures, which are often impossible to observe experimentally. researchgate.net For reactions involving cyclopropyl(2-fluorophenyl)methanol, such as its synthesis or further transformation, this analysis would reveal the step-by-step molecular events that occur.

By calculating the energy of the molecule at each point along the reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive energy profile can be constructed. This profile, often visualized as a potential energy surface, quantifies the thermodynamics and kinetics of the reaction.

Analysis of Fluorine Substitution Effects on Chemical Properties

The introduction of a fluorine atom at the ortho-position of the phenyl ring is expected to induce significant changes in the molecule's electronic and steric properties.

Impact on Bond Lengths, Angles, and Charge Distribution

A computational chemistry study, likely employing density functional theory (DFT), would be necessary to quantify the precise impact of the fluorine substituent. It is hypothesized that the electron-withdrawing nature of fluorine would lead to a shortening of the adjacent C-F bond and a slight polarization of the aromatic ring, influencing the charge distribution across the entire molecule. This, in turn, could affect the bond lengths and angles within the cyclopropyl (B3062369) and methanol (B129727) moieties. Without specific computational studies on Cyclopropyl(2-fluorophenyl)methanol, a data table illustrating these changes cannot be generated.

Hypothetical Data Table of Calculated Bond Lengths and Angles:

| Bond/Angle | Expected Value (Å/°) | Comparison to Non-fluorinated Analog |

| C-F | --- | Shorter |

| C-C (phenyl ring) | --- | Minor variations |

| C-C (cyclopropyl) | --- | Minimal change |

| C-O | --- | Minor change |

| O-H | --- | Minor change |

| ∠FCC | --- | Dependent on conformation |

| ∠COC | --- | Dependent on conformation |

This table is for illustrative purposes only, as no published data is available.

Stereoelectronic Effects and Conformational Preferences

The interplay between the electronic properties of the fluorine atom and the spatial arrangement of the molecule's constituent parts—known as stereoelectronic effects—would be critical in determining its preferred three-dimensional structure. The gauche effect, often observed in fluorinated alkanes, might influence the dihedral angle between the fluorine atom and the hydroxyl group. The orientation of the cyclopropyl group relative to the phenyl ring would also be a key conformational parameter. A thorough analysis would require mapping the potential energy surface of the molecule to identify the lowest energy conformers.

Intramolecular and Intermolecular Hydrogen Bonding Characteristics

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) raises the possibility of intramolecular hydrogen bonding. However, studies on simpler molecules like 2-fluorophenol (B130384) suggest that the C-F···H-O intramolecular hydrogen bond is generally weak. nih.govamanote.com The ability of the hydroxyl group to form intermolecular hydrogen bonds with solvent molecules or other molecules of the same compound in the condensed phase would likely be a more dominant interaction. nih.gov The competition between these intra- and intermolecular interactions is a key area for investigation.

Molecular Dynamics Simulations and Conformational Landscape Exploration

To fully understand the dynamic behavior of Cyclopropyl(2-fluorophenyl)methanol, molecular dynamics (MD) simulations would be an invaluable tool. MD simulations could explore the conformational landscape of the molecule over time, revealing the relative populations of different conformers and the energy barriers between them. ontosight.aiuwlax.edu This would provide a more realistic picture of the molecule's structure and flexibility in different environments than static computational models. Such simulations could also elucidate the dynamics of hydrogen bonding and the influence of solvent on the conformational preferences.

Cyclopropyl 2 Fluorophenyl Methanol As a Key Intermediate in Organic Synthesis

Strategic Use in Complex Molecule Construction

The structural features of cyclopropyl(2-fluorophenyl)methanol make it a valuable precursor in the synthesis of medicinally relevant compounds. Its application has been notably documented in the preparation of heterocyclic systems that form the core of various therapeutic agents.

Cyclopropyl(2-fluorophenyl)methanol serves as a crucial intermediate in the synthesis of complex pharmaceutical scaffolds. One of the most significant applications is in the production of quinoline (B57606) derivatives, which are known to possess a wide range of biological activities. Specifically, it is a key precursor to (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573). chemicalbook.comnih.gov This quinolinemethanol derivative is a pivotal intermediate in the synthesis of Pitavastatin, a HMG-CoA reductase inhibitor used for treating hyperlipidemia. google.com The synthesis of this complex quinoline structure highlights the strategic importance of cyclopropyl-containing intermediates in constructing pharmaceutical agents. The presence of the cyclopropyl (B3062369) group can influence the molecule's conformation and metabolic stability, while the fluorophenyl group can enhance binding affinity to biological targets.

The general synthetic approach involves the reduction of a corresponding quinoline-3-carboxylate ester to the desired quinolinemethanol. For instance, 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate can be reduced to 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol. google.com This transformation underscores the role of cyclopropyl(2-fluorophenyl)methanol derivatives in accessing complex drug molecules.

The utility of cyclopropyl(2-fluorophenyl)methanol extends to the broader synthesis of quinoline and related heterocyclic systems. The synthesis of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a prime example of its application in this context. chemicalbook.comnih.gov A common synthetic route involves the cyclization of 2-amino-4'-fluoro-benzophenone with a 3-cyclopropyl-3-oxopropionate ester to form the quinoline core, followed by reduction of the ester group to the alcohol. google.com

Different methods have been developed for the reduction step. One patented method describes the use of a diborane-THF solution, generated in situ from sodium borohydride (B1222165), absolute ethanol (B145695), and concentrated hydrochloric acid in THF, to reduce 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate to the corresponding methanol (B129727) derivative. google.com Another approach utilizes a combination of MgCl₂ and KBH₄ for the reduction of the crude 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate, achieving a high two-step yield of over 80%. google.com These methods demonstrate the practical application of cyclopropyl-containing intermediates in the efficient construction of complex heterocyclic frameworks like quinolines.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate | NaBH₄, C₂H₅OH, HCl, THF | (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | >95% | google.com |

| 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate | MgCl₂, KBH₄ | (2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-yl)methanol | >80% (two steps) | google.com |

Functionalization and Derivatization Reactions

The chemical reactivity of cyclopropyl(2-fluorophenyl)methanol allows for a variety of functionalization and derivatization reactions, targeting both the carbinol hydroxyl group and the cyclopropyl ring. These transformations enable the synthesis of a wide array of derivatives with potentially new and interesting chemical and biological properties.

The hydroxyl group of the carbinol is a primary site for functionalization. Standard transformations of alcohols can be applied to cyclopropyl(2-fluorophenyl)methanol to generate a range of derivatives. These reactions include oxidation to the corresponding aldehyde or carboxylic acid, and conversion to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. While specific examples for cyclopropyl(2-fluorophenyl)methanol are not extensively documented in the reviewed literature, the general principles of alcohol chemistry are applicable.

The synthesis of ether, ester, and amide derivatives from cyclopropyl(2-fluorophenyl)methanol represents a straightforward way to modify its properties.

Ethers: Ether derivatives can be prepared via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Esters: Esterification can be achieved by reacting cyclopropyl(2-fluorophenyl)methanol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions. For instance, reaction with a fluorinated aromatic carboxylic acid in the presence of a suitable catalyst can yield the corresponding ester.

Amides: While direct conversion of the alcohol to an amide is not a standard single-step process, it can be achieved through a multi-step sequence. This would typically involve oxidation of the alcohol to the corresponding carboxylic acid, followed by coupling with an amine using a standard coupling reagent like HATU. Alternatively, the alcohol could be converted to a leaving group, followed by nucleophilic substitution with an amine. A patent describes the synthesis of cyclopropyl-amide derivatives through various synthetic routes, highlighting the importance of this functional group in medicinal chemistry.

The strained three-membered cyclopropyl ring is susceptible to ring-opening and rearrangement reactions, often under acidic or thermal conditions, or through the influence of transition metal catalysts. These reactions can lead to the formation of more complex acyclic or larger ring structures.

Ring-Opening: The cyclopropylcarbinyl cation, which can be generated from cyclopropyl(2-fluorophenyl)methanol under acidic conditions, is known to undergo rapid rearrangement to the homoallyl cation. This reactivity can be harnessed in synthetic chemistry. For example, cyclopropyl carbinols can undergo ring-opening reactions when treated with Bi(OTf)₃. While a specific example with cyclopropyl(2-fluorophenyl)methanol is not provided, this general reactivity is well-established for cyclopropyl carbinol systems. The reactivity of the cyclopropyl ring in cyclopropanemethanol makes it a subject of interest in studies related to ring-opening reactions.

Rearrangements: Rearrangements of cyclopropyl-substituted compounds can be complex and lead to a variety of products. For instance, studies on cyclopropyl-substituted fluoroepoxides have shown that they can undergo divergent rearrangements, including 1,5-fluorine migration via a carbocation intermediate formed through ring-opening of the cyclopropyl group. Although this is not a direct reaction of cyclopropyl(2-fluorophenyl)methanol, it illustrates the potential for complex rearrangements involving the cyclopropyl moiety in related fluorinated compounds.

Chirality Transfer and Stereochemical Control in Downstream Transformations

The utility of an enantiomerically pure intermediate like (R)- or (S)-cyclopropyl(2-fluorophenyl)methanol is most profoundly realized in its ability to direct the stereochemical outcome of subsequent reactions. The pre-existing stereocenter at the carbinol position acts as a powerful controlling element, enabling the transfer of chiral information to newly forming stereocenters. This principle, known as chirality transfer or substrate-controlled diastereoselection, is fundamental to the asymmetric synthesis of complex molecules where multiple stereocenters must be set with precise spatial orientation.

When a chiral molecule undergoes a reaction to create a new stereocenter, the two possible pathways are not energetically equivalent. The transition states leading to the different diastereomeric products are themselves diastereomeric and thus have different energies. The chiral intermediate, in this case, cyclopropyl(2-fluorophenyl)methanol, creates a chiral environment that favors the lower energy transition state, leading to the preferential formation of one diastereomer over the other.

The effectiveness of this stereochemical control is often dictated by the proximity of the existing chiral center to the reaction site and the conformational rigidity of the transition state. In derivatives of cyclopropyl(2-fluorophenyl)methanol, the cyclopropyl group, with its unique steric and electronic properties, and the 2-fluorophenyl group play a significant role in creating a well-defined conformational bias, which is essential for high diastereoselectivity in downstream transformations.

A prime example where this principle is critical is in the synthesis of analogues of the anthelmintic drug Praziquantel. The biologically active enantiomer, (R)-Praziquantel, features a stereocenter at the C-11b position of the pyrazino[2,1-a]isoquinoline core. In a synthetic route utilizing a chiral precursor derived from cyclopropyl(2-fluorophenyl)methanol, a key step would involve a cyclization reaction, such as a Pictet-Spengler or N-acyliminium ion cyclization, to form this core structure.

The stereocenter of the cyclopropyl(2-fluorophenyl)methyl moiety, when attached to the nitrogen of the precursor, would direct the approach of the cyclizing aromatic ring. This leads to the selective formation of one of the two possible diastereomers of the heterocyclic product. The table below illustrates the theoretical principle of this diastereoselective cyclization.

Table 1: Principle of Diastereoselective Cyclization

| Starting Material | Transition State | Major Product Diastereomer | Minor Product Diastereomer |

| Chiral Precursor (e.g., from (R)-Cyclopropyl(2-fluorophenyl)methanol) | Transition State A (Lower Energy) | Diastereomer A | |

| Transition State B (Higher Energy) | Diastereomer B | ||

| Outcome | Favored pathway due to steric/electronic influence of the chiral group. | Formed in excess. | Formed in smaller amounts. |

Research on analogous systems provides strong evidence for the directing power of the cyclopropyl carbinol motif. Studies on the diastereoselective reactions of various alkenyl cyclopropyl carbinol derivatives have shown that the cyclopropyl group helps to establish a rigid molecular conformation. This rigidity allows for highly selective facial discrimination in reactions such as epoxidations and cyclopropanations on other parts of the molecule, resulting in products with high diastereomeric excess. This established principle underscores the potential of cyclopropyl(2-fluorophenyl)methanol to act as a highly effective chiral controller in the synthesis of complex bioactive molecules.

Chiral Resolution and Stereochemical Purity Determination

Separation Methodologies for Enantiomeric Mixtures

The resolution of racemic cyclopropyl(2-fluorophenyl)methanol into its individual enantiomers is a crucial step for investigating their distinct biological activities. Common methods to achieve this separation include classical resolution via diastereomeric salt formation and modern chromatographic techniques.

Diastereomeric Salt Formation and Fractional Crystallization

A widely used classical method for resolving racemic mixtures is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic alcohol, cyclopropyl(2-fluorophenyl)methanol, with a chiral resolving agent, which is typically a chiral acid or base. This reaction creates a pair of diastereomeric salts with different physical properties, such as solubility. libretexts.org

The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer of cyclopropyl(2-fluorophenyl)methanol can be recovered by breaking the salt, usually through treatment with an acid or base to neutralize the resolving agent. libretexts.org The success of this method relies heavily on finding a suitable resolving agent that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers. wikipedia.orgrsc.org

Commonly used chiral resolving agents for alcohols include chiral carboxylic acids like tartaric acid and mandelic acid, or their derivatives. wikipedia.orglibretexts.org The selection of the appropriate resolving agent and crystallization solvent is often empirical and requires screening of various combinations to achieve efficient separation. wikipedia.org

Chiral Preparative Chromatography (e.g., SFC, HPLC)

Chiral preparative chromatography has become an indispensable tool for the separation of enantiomers on a larger scale. chiraltech.comnih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques that utilize chiral stationary phases (CSPs) to differentiate between enantiomers. nih.govsigmaaldrich.com

CSPs are packed into chromatography columns and contain a chiral selector that interacts differently with each enantiomer of the racemic mixture. windows.net This differential interaction leads to a difference in retention time, allowing for the separation and collection of the individual enantiomers as they elute from the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high enantiorecognition capabilities. windows.netchiraltech.com

Supercritical fluid chromatography (SFC) offers several advantages over traditional HPLC for preparative separations, including faster separations, reduced solvent consumption, and lower environmental impact. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase component, often modified with a small amount of an organic solvent like methanol (B129727). nih.gov The choice of CSP, mobile phase composition, and other chromatographic parameters are optimized to maximize resolution and throughput. windows.net For instance, the separation of a key intermediate for the drug Levosimendan was shown to be more productive using SFC compared to LC. nih.gov

Table 1: Comparison of Chiral Preparative Chromatography Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a supercritical fluid mobile phase and a solid stationary phase. |

| Mobile Phase | Organic solvents (e.g., hexane, ethanol). | Supercritical CO2 with organic modifiers (e.g., methanol). |

| Advantages | Well-established, wide range of available CSPs. | Faster separations, reduced solvent waste, lower cost. nih.gov |

| Disadvantages | Higher solvent consumption and cost, longer run times. | Requires specialized equipment. |

| Common CSPs | Polysaccharide-based (cellulose, amylose), Pirkle-type, protein-based. | Polysaccharide-based CSPs are very common. nih.gov |

Analytical Techniques for Enantiomeric Excess and Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. mdpi.com An analytical-scale chiral HPLC column, often packed with a similar CSP as used in preparative chromatography, is employed. The sample is injected into the HPLC system, and the two enantiomers are separated, appearing as distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Other analytical techniques that can be used to assess stereochemical purity include:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, can become resolved. The integration of these separated signals can be used to determine the enantiomeric ratio.

Capillary Electrophoresis (CE) with Chiral Selectors: Chiral selectors can be added to the buffer in CE to enable the separation of enantiomers.

Asymmetric Synthesis Approaches for Enantioenriched Cyclopropyl(2-fluorophenyl)methanol

Instead of separating a racemic mixture, asymmetric synthesis aims to directly produce an enantioenriched form of a chiral molecule. wikipedia.org This approach is often more efficient as it avoids the loss of 50% of the material inherent in classical resolutions. wikipedia.org For the synthesis of enantioenriched cyclopropyl(2-fluorophenyl)methanol, a key strategy is the asymmetric reduction of the corresponding prochiral ketone, cyclopropyl (B3062369) 2-fluorophenyl ketone.

This transformation can be achieved using various methods:

Catalytic Asymmetric Reduction: This involves the use of a chiral catalyst to stereoselectively reduce the ketone. Common catalysts include those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. Borane reductions mediated by chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are also highly effective for generating chiral alcohols.

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a green and highly selective method for ketone reduction. nih.govcapes.gov.br These enzymes, often derived from microorganisms like yeast or bacteria, can exhibit exquisite enantioselectivity, providing the desired alcohol in high enantiomeric excess. capes.gov.br The use of whole-cell biocatalysts or isolated enzymes can be employed. capes.gov.br

Another potential asymmetric route involves the cyclopropanation of an alkene. For instance, the asymmetric Simmons-Smith cyclopropanation of an appropriate cinnamyl alcohol derivative could be a viable strategy.

The choice of the specific asymmetric method depends on factors such as the desired enantiomer, scalability, cost, and availability of catalysts or enzymes.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Cyclopropyl(2-fluorophenyl)methanol |

| Cyclopropyl 2-fluorophenyl ketone |

| Tartaric acid |

| Mandelic acid |

| Levosimendan |

| Carbon dioxide |

| Methanol |

| Hexane |

| Ethanol (B145695) |

| Ruthenium |

| Rhodium |

| Iridium |

Mechanistic Investigations of Cyclopropyl 2 Fluorophenyl Methanol Reactivity

Reaction Mechanisms in Compound Formation

The formation of cyclopropyl(2-fluorophenyl)methanol and its subsequent reactions are governed by fundamental organic chemistry principles, including the generation of reactive intermediates and the modes of bond activation.

While ionic pathways are common for cyclopropyl (B3062369) systems, the involvement of radical intermediates cannot be discounted, particularly under specific reaction conditions such as photolysis or in the presence of radical initiators. The bond dissociation energy of the C-C bonds within the cyclopropane (B1198618) ring is lowered due to ring strain, making them susceptible to homolytic cleavage.

In the context of reactions involving cyclopropyl(2-fluorophenyl)methanol, a radical could form at the carbinol carbon. The resulting cyclopropylcarbinyl radical is known to be unusually stable, not through resonance, but through a unique electronic structure where the radical center interacts with the bent C-C bonds of the ring. However, this radical is also prone to rapid ring-opening to form the corresponding homoallylic radical. This process is typically very fast, making the isolation of the initial cyclopropylcarbinyl radical challenging.

The reactivity of cyclopropyl(2-fluorophenyl)methanol is predominantly dictated by ionic pathways involving nucleophilic and electrophilic activation. youtube.com

Electrophilic Activation: The most common mode of activation involves the electrophilic activation of the hydroxyl group. In the presence of an acid catalyst (Brønsted or Lewis acid), the hydroxyl group is protonated, converting it into a good leaving group (water). This departure generates a cyclopropylcarbinyl cation. The stability of this cation is significantly influenced by both the cyclopropyl group and the 2-fluorophenyl substituent. The inductive electron-withdrawing effect of the fluorine atom can destabilize the adjacent positive charge, while the cyclopropyl group offers electronic stabilization.

Nucleophilic Attack: Cyclopropanes bearing an electron-accepting group can act as potent σ-electrophiles, undergoing ring-opening upon attack by a nucleophile. nih.govnih.gov While the primary alcohol in cyclopropyl(2-fluorophenyl)methanol is not an acceptor group itself, its conversion to a leaving group renders the adjacent cyclopropane carbons susceptible to nucleophilic attack. This can proceed via an S_N2-type mechanism, where a nucleophile attacks one of the ring carbons, cleaving a C-C bond and displacing the activated hydroxyl group in a concerted fashion. nih.govresearchgate.net

Cyclopropane Ring Reactivity and Transformations

The defining characteristic of the cyclopropyl group is its propensity to undergo reactions that relieve its inherent strain. This leads to a variety of transformations, primarily involving the opening of the three-membered ring.

Ring-opening is the most characteristic reaction of the cyclopropane scaffold in this molecule, driven by the release of significant ring strain. nih.gov The specific mechanism is highly dependent on the reaction conditions and the nature of the reagents involved.

S_N1-type Mechanism: Following electrophilic activation of the alcohol, the departure of the leaving group generates a cyclopropylcarbinyl cation. This cation is a key intermediate that can be trapped by a nucleophile. However, this cation is often short-lived and rapidly rearranges (see section 7.2.2). The reaction of arylcyclopropanes with arene nucleophiles in the presence of a Brønsted acid and hexafluoroisopropanol (HFIP) has been shown to proceed through an S_N1-type pathway. nih.gov

S_N2-type Mechanism: Strong nucleophiles can directly attack one of the carbons of the cyclopropane ring, leading to a concerted ring-opening. nih.govresearchgate.net In cyclopropanes substituted with both donor and acceptor groups, the nucleophilic attack is directed to the carbon bearing the donor group. nih.gov For cyclopropyl(2-fluorophenyl)methanol, after activation of the alcohol, the attack would likely occur at one of the two methylene (B1212753) carbons of the cyclopropane ring.

Frustrated Lewis Pair (FLP) Opening: Reactions with phosphine (B1218219)/borane frustrated Lewis pairs can also induce ring-opening to yield phosphonium (B103445) borate (B1201080) products. rsc.org

The table below summarizes potential ring-opening reaction outcomes based on the mechanistic pathway.

| Mechanistic Pathway | Activating Reagent | Nucleophile | Expected Product Type |

| S_N1-type | Brønsted Acid (e.g., TfOH) | Weak Nucleophile (e.g., Arene) | Rearranged, branched product |

| S_N2-type | N/A (activation of OH required) | Strong Nucleophile (e.g., Thiophenolate) | 1,3-difunctionalized linear product |

| FLP-mediated | Phosphine/Borane Pair | N/A | Zwitterionic phosphonium borate |

A hallmark of cyclopropylcarbinyl systems is their tendency to undergo rapid and often complex skeletal rearrangements. When the cyclopropylcarbinyl cation is formed from cyclopropyl(2-fluorophenyl)methanol, it is subject to the well-documented cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement. This process involves the delocalization of the positive charge into the strained bonds of the ring, leading to a set of equilibrating carbocationic structures.

The primary rearrangement pathways include:

Ring Expansion: The cyclopropylcarbinyl cation can rearrange to a more stable, albeit still strained, cyclobutyl cation.

Ring Opening: The cation can undergo ring-opening to form a homoallylic cation, which is often the thermodynamic sink of the rearrangement cascade.

The distribution of products derived from trapping these various cationic intermediates is highly sensitive to the reaction conditions, the nature of the solvent, and the nucleophile employed. The 2-fluorophenyl group can influence the kinetics and thermodynamics of these rearrangements through its electronic and steric effects.

The following table illustrates the potential cationic intermediates and the resulting product scaffolds upon nucleophilic trapping.

| Initial Cation | Rearranged Cation | Product Scaffold upon Trapping |

| Cyclopropylcarbinyl | Cyclobutyl | Cyclobutanol derivative |

| Cyclopropylcarbinyl | Homoallylic | Homoallylic alcohol/ether/etc. |

Catalytic Effects and Reaction Kinetics

The reactions of cyclopropyl(2-fluorophenyl)methanol, particularly ring-opening transformations, are often facilitated by catalysts.

Brønsted and Lewis Acid Catalysis: As mentioned, acids are crucial for activating the hydroxyl group, promoting S_N1-type pathways. Catalytic amounts of a strong Brønsted acid like triflic acid (TfOH) or a Lewis acid like BF₃·OEt₂ can significantly accelerate the rate of ring-opening and rearrangement. nih.gov

Transition Metal Catalysis: While less common for simple carbinols, transition metals are known to catalyze ring-opening reactions of cyclopropanes through oxidative addition into a C-C bond.

Kinetic studies of related electrophilic cyclopropane ring-opening reactions with nucleophiles like thiophenolates have shown that the reactions typically follow second-order kinetics, being first order in both the cyclopropane substrate and the nucleophile. nih.govnih.gov The rate of these reactions is sensitive to the electronic properties of the substituents on the aryl rings. For instance, studies on related systems have sometimes revealed parabolic Hammett relationships, indicating a change in the rate-determining step or mechanism as the electron-donating or -withdrawing nature of the substituent is varied. nih.govnih.gov The electron-withdrawing nature of the fluorine atom in the ortho position of the phenyl ring in cyclopropyl(2-fluorophenyl)methanol would be expected to influence the reaction kinetics by modulating the stability of any cationic intermediates that form.

Role of Lewis Acids and Transition Metal Catalysis

Lewis acids and transition metals play a pivotal role in activating cyclopropyl carbinol systems, often leading to ring-opening or rearrangement reactions. thieme-connect.com The interaction of a Lewis acid or transition metal with the hydroxyl group of the cyclopropyl carbinol facilitates the formation of a carbocationic intermediate. thieme-connect.com The subsequent fate of this intermediate is highly dependent on the substitution pattern of the cyclopropane ring and the nature of the catalyst.

Research by France and co-workers has demonstrated the use of bismuth-based Lewis acids, such as Bi(OTf)₃, in catalyzing the dehydrative, ring-opening cyclizations of cyclopropyl carbinols to form α-alkylidene-γ-butyrolactones. thieme-connect.com In these reactions, the Lewis acid promotes the formation of a carbocation, which then undergoes preferential cleavage of the cyclopropane bond to generate a more stable benzylic carbocation. thieme-connect.com This intermediate is then trapped by a tethered ester to yield the lactone product. thieme-connect.com Investigations into substituent effects on the aryl ring of the cyclopropane revealed that electron-donating groups can be detrimental to product formation, while halogens are well-tolerated. thieme-connect.com

The choice of the phosphine ligand in palladium-catalyzed reactions can also direct the C-C bond cleavage pathway. For example, the use of dtbpf as a ligand can promote proximal C-C bond cleavage to yield bicyclic dihydrofuran skeletons. researchgate.net

Table 1: Influence of Catalysts on Cyclopropyl Carbinol Reactions

| Catalyst System | Substrate Type | Key Transformation | Product | Ref. |

|---|---|---|---|---|

| Bi(OTf)₃ | Cyclopropyl Carbinols with Tethered Ester | Dehydrative Ring-Opening Cyclization | α-Alkylidene-γ-butyrolactone | thieme-connect.com |

| Palladium / Boronic Acid | Alkenyl Cyclopropyl Diols | Tandem Heck Addition-Ring-Opening | Lactones | nih.govacs.org |

The nature of the solvent can also significantly impact the effective strength of a Lewis acid and, consequently, its catalytic activity. nih.gov Studies using fluorescent Lewis adducts have shown that both the polarity and donor ability of the solvent can modulate Lewis acidity, with these two properties often having opposing effects. nih.gov For instance, the effective Lewis acidity of strong Lewis acids like B(C₆F₅)₃ increases in more polar solvents. nih.gov

Organocatalysis in Cyclopropyl Alcohol Synthesis

While much of the focus on cyclopropyl carbinol reactivity involves metal-based catalysts, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral cyclopropanes and, in some cases, their subsequent transformations.

An organocatalytic asymmetric cascade Michael-alkylation reaction has been developed for the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates. organic-chemistry.orgacs.org This process, often catalyzed by a chiral diphenylprolinol TMS ether, can generate two new C-C bonds and two stereogenic centers with high enantio- and diastereoselectivity. organic-chemistry.orgacs.org

Interestingly, the reaction conditions can be tuned to favor either cyclopropanation or a subsequent ring-opening. organic-chemistry.orgacs.org For example, the use of a base like 2,6-lutidine promotes the formation of the cyclopropane product. acs.org However, switching to a different base, such as sodium acetate, can trigger a spontaneous, organocatalyst-promoted ring-opening of the initially formed cyclopropane to yield stereoselective α-substituted malonate α,β-unsaturated aldehydes. organic-chemistry.orgacs.org This represents a rare example of an organocatalyzed ring-opening of cyclopropanes, a transformation more commonly achieved with Lewis acid catalysis. acs.org The proposed mechanism for this ring-opening involves a Michael-alkylation-retro-Michael pathway. organic-chemistry.org

The development of organocatalytic methods for the synthesis of cyclopropanes is significant as it provides access to these valuable building blocks under mild conditions and often with high stereocontrol, complementing the more established metal-catalyzed approaches.

Table 2: Base-Dependent Outcome in Organocatalytic Reaction

| Catalyst | Base | Reactants | Outcome | Product Type | Ref. |

|---|---|---|---|---|---|

| Chiral Diphenylprolinol TMS Ether | 2,6-Lutidine | α,β-Unsaturated Aldehyde, Bromomalonate | Cyclopropanation | Chiral Cyclopropane | acs.org |

Emerging Research Directions and Advanced Applications

Integration into Diversity-Oriented Synthesis (DOS) Frameworks

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which can be screened for novel biological activity. cam.ac.uknih.gov The goal of DOS is not to synthesize a single target molecule, but rather to efficiently generate a library of compounds with varied molecular skeletons, stereochemistry, and functional groups. cam.ac.ukscispace.com This approach increases the probability of discovering new lead compounds for drug development and probes for chemical genetics. nih.govnih.gov

The unique structural features of cyclopropyl(2-fluorophenyl)methanol make it an excellent candidate for inclusion in DOS frameworks. The molecule contains several key elements that can be systematically varied:

The Cyclopropyl (B3062369) Ring: This strained, three-membered ring provides a rigid, three-dimensional scaffold that is distinct from more common aliphatic or aromatic rings. acs.org Its unique conformational properties can be used to orient substituents in specific spatial arrangements, which is crucial for molecular recognition by biological macromolecules. chemistryworld.com

The Fluorine Atom: The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. thieme.de In a DOS context, the position and number of fluorine substituents can be varied to fine-tune these properties.

The Carbinol Group: The secondary alcohol (carbinol) functionality is a versatile handle for further chemical transformations. It can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used to form esters and ethers, allowing for the introduction of a wide range of appendages. nbinno.com

Chemoenzymatic strategies are also being developed for the stereoselective synthesis and diversification of cyclopropyl ketones, which are closely related precursors. These methods can generate libraries of optically active cyclopropane-based scaffolds for medicinal chemistry applications. nih.gov By combining the cyclopropyl motif with other functional groups and building blocks, DOS can generate a rich diversity of molecular architectures. researchgate.net

The table below illustrates how the core scaffold of cyclopropyl(2-fluorophenyl)methanol can be diversified within a DOS program.

| Diversification Point | Potential Modifications | Resulting Structural Diversity |

| Cyclopropyl Ring | Substitution with alkyl, aryl, or functional groups | Altered steric bulk and electronic properties |

| Phenyl Ring | Variation of fluorine position (ortho, meta, para), additional substituents | Modified electrostatic potential and binding interactions |

| Carbinol Group | Oxidation, esterification, etherification, substitution | Introduction of diverse functional groups and linkers |

| Stereochemistry | Enantioselective synthesis of (R)- and (S)-isomers | Exploration of chiral space and stereospecific interactions |

Novel Fluorination Strategies Applicable to Carbinol Scaffolds

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Several modern fluorination methods are particularly relevant to the synthesis of cyclopropyl(2-fluorophenyl)methanol and its analogs.

Deoxyfluorination: This method involves the direct replacement of a hydroxyl group with a fluorine atom. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for converting alcohols to alkyl fluorides and are noted for their thermal stability compared to older reagents like DAST. organic-chemistry.org This approach could be directly applied to a suitable carbinol precursor to install the fluorine atom.

Decarboxylative Fluorination: This strategy generates fluorinated compounds from carboxylic acid derivatives. For instance, the thermolysis of sodium halodifluoroacetates can generate difluorocarbene (:CF2), which can then react with alkenes to form difluorocyclopropanes. nih.gov While not directly forming the title compound, this highlights a pathway to related fluorinated cyclopropyl structures. Another approach involves the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor®. nih.gov

Fluorination of Benzylic C-H Bonds: Direct fluorination of C(sp³)–H bonds is a highly desirable transformation. Recent advances include:

Photocatalytic Methods: Visible light-activated diarylketone catalysts can achieve selective monofluorination of benzylic C-H groups using a fluorine radical donor. organic-chemistry.org

Metal-Catalyzed Fluorination: Iron(II) acetylacetonate (B107027) with Selectfluor® can functionalize benzylic sp³ C-H bonds under mild conditions. organic-chemistry.org Copper-catalyzed systems using N-fluorobenzenesulfonimide (NFSI) also enable site-selective fluorination of benzylic positions. organic-chemistry.org

These C-H functionalization techniques could be applied to a non-fluorinated cyclopropyl phenyl methanol (B129727) precursor to introduce the fluorine atom at a late stage in the synthesis.

The following table summarizes some modern fluorination reagents and their potential application to carbinol scaffolds.

| Fluorination Reagent | Reaction Type | Substrate | Potential Application |

| Deoxo-Fluor® | Deoxyfluorination | Alcohol | Conversion of a hydroxyl group on the phenyl ring to fluorine |

| Selectfluor® with AgNO₃ | Decarboxylative Fluorination | Carboxylic Acid | Synthesis of fluorinated analogs from a carboxylic acid precursor |

| Selectfluor® with Fe(acac)₂ | C-H Fluorination | Benzylic C-H | Direct fluorination of the phenyl ring of a cyclopropyl methanol |

| N-Fluorobenzenesulfonimide (NFSI) | C-H Fluorination | Benzylic C-H | Site-selective introduction of fluorine |

Rational Design of Functionalized Cyclopropyl Compounds for Chemical Applications

The rational design of molecules for specific applications leverages a deep understanding of structure-property relationships. For cyclopropyl compounds, the unique electronic and steric properties of the cyclopropane (B1198618) ring are key considerations. nih.gov

In Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for other groups, such as a phenyl ring or a double bond. Its rigid nature can lock a molecule into a bioactive conformation, improving potency and selectivity. The introduction of a fluorine atom can further enhance pharmacological properties. The rational design of pyranochalcone derivatives, for example, has led to potent anti-inflammatory agents. nih.gov Similarly, the design of macrocyclic compounds, which can incorporate strained rings, is a growing area in drug discovery for tackling difficult targets. nih.gov

The design of functionalized cyclopropanes often involves considering the interplay between the donor and acceptor properties of substituents on the ring. Donor-acceptor cyclopropanes are valuable building blocks for the synthesis of diverse heterocyclic compounds. nih.gov

In Asymmetric Catalysis: The rigid backbone of cyclopropane has been incorporated into chiral ligands for transition metal catalysis. For instance, chiral phosphanyl-oxazoline (PHOX) ligands with a cyclopropane backbone have been rationally designed for the asymmetric Heck reaction, achieving high enantioselectivities. nih.gov Mechanistic modeling and crystallographic studies were instrumental in optimizing the ligand structure for efficient and selective catalysis. nih.gov

The table below outlines key considerations in the rational design of functionalized cyclopropyl compounds.

| Design Principle | Structural Feature | Application | Example |

| Conformational Rigidity | Cyclopropane backbone | Asymmetric Catalysis | Chiral PHOX ligands for Heck reaction nih.gov |

| Bioisosterism | Cyclopropyl group as a mimic | Medicinal Chemistry | Replacement of a phenyl group to improve properties |

| Electronic Effects | Fluorine substitution | Drug Design | Enhanced metabolic stability and binding affinity |

| Reactive Intermediates | Donor-Acceptor Cyclopropanes | Organic Synthesis | Building blocks for heterocyclic compounds nih.gov |